(2S,3S)-Fmoc-abu(3-n3)-oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-GTNSWQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s,3s Fmoc Abu 3 N3 Oh and Analogues
Stereoselective Synthesis Approaches for (2S,3S)-Configuration
The precise arrangement of atoms in three-dimensional space, or stereochemistry, is critical to the function of many biologically active molecules. For (2S,3S)-Fmoc-Abu(3-N3)-OH, establishing the correct (2S,3S) configuration is paramount. Chemists employ several strategies to achieve this, broadly categorized into chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis Strategies
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. sciencenet.cnuh.edu This approach takes advantage of the inherent chirality of these readily available molecules to build more complex chiral targets. For the synthesis of derivatives of γ-aminobutyric acid (GABA), a class of compounds to which this compound is related, L-glutamic acid is a common starting material. acs.orgresearchgate.net Similarly, proteinogenic α-amino acids, which are abundant in nature with high enantiomeric purity, serve as versatile chiral precursors. researchgate.net The synthesis of various unnatural amino acids often begins with these natural building blocks, manipulating their structure through a series of chemical reactions while preserving the original stereocenter. sciencenet.cn
Asymmetric Synthesis Routes
Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries. One notable approach involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, which can yield products with high diastereomeric excess. nih.gov For instance, the reaction of a lithium N-benzyl-N-alpha-methylbenzylamide with tert-butyl (E)-crotonate can lead to the formation of a 3-amino ester with greater than 95% diastereomeric excess. nih.gov Subsequent amination with an azide (B81097) source can then introduce the azido (B1232118) group. nih.gov
Another powerful technique is the use of chiral nickel(II) complexes of Schiff bases. These complexes can be used to asymmetrically synthesize a variety of amino acids. semanticscholar.org For example, the Michael addition of a Ni(II) complex to β-trifluoromethylated-α,β-unsaturated ketones has been used to create chiral trifluoromethyl-containing amino acids. semanticscholar.org This method allows for the synthesis of various β-substituted GABA derivatives, which are important in pharmaceuticals. mdpi.com The choice of chiral auxiliary and reaction conditions is critical for achieving high stereoselectivity. semanticscholar.orgmdpi.com
Introduction of the Azido Moiety
The introduction of the azido group (N3) is a key step in the synthesis of this compound. This functional group is not only a precursor to an amine but also a reactive handle for various chemical modifications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. biosyntan.de Several methods exist for incorporating an azide into a molecule.
Diazo Transfer Reactions (e.g., Imidazole-1-sulfonyl Azide)
Diazo transfer reactions are a common method for converting a primary amine into an azide. researchgate.networktribe.com Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) is a reagent that has proven to be a stable and effective alternative to the more hazardous triflyl azide for this purpose. acs.orgnih.gov It can be used under mild, copper-free conditions and is compatible with a range of substrates, including those on solid supports. acs.orgnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate. researchgate.net While ISA·HCl has low solubility in some organic solvents like dichloromethane (B109758) (DCM) and N-methylpyrrolidone (NMP), it shows good reactivity in aqueous media. acs.org
Nucleophilic Substitution Reactions for Azide Introduction
Nucleophilic substitution is a fundamental reaction in organic chemistry and a widely used method for introducing an azide group. masterorganicchemistry.com This typically involves the reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN3). nih.gov The reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the stereocenter. nih.gov This method is effective for converting alcohols into azides by first activating the hydroxyl group as a good leaving group, such as a mesylate or tosylate. nih.gov The azide ion is a potent nucleophile, which contributes to the efficiency of these reactions. masterorganicchemistry.com
Utilizing Specialized Reagents for Diazo Transfer (e.g., ADMP)
In addition to imidazole-1-sulfonyl azide, other specialized reagents have been developed for diazo transfer reactions. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) is a stable, crystalline solid that serves as a safe and efficient reagent for converting primary amines to azides. nih.govresearchgate.net A key advantage of ADMP is that the byproducts of the reaction are highly water-soluble, which simplifies the purification of the desired azido compound. organic-chemistry.orgresearchgate.net ADMP has been shown to be effective for the diazotization of various primary amines, including those in amino acids, often without the need for a metal catalyst. nih.govmetu.edu.tr The choice of base can be important for the success of the reaction, with bases like 4-(N,N-dimethyl)aminopyridine (DMAP) or stronger amines being used depending on the substrate. researchgate.net
Integration of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to many acid-labile side-chain protecting groups. total-synthesis.com
Protection Strategies for the α-Amino Group
The introduction of the Fmoc group onto the α-amino group of an amino acid is a fundamental step in preparing it for peptide synthesis. A common method involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in a basic aqueous solution, often a mixture of water and sodium bicarbonate. The reaction is typically initiated at a low temperature (around 0-5°C) and then allowed to proceed at room temperature.
In the context of synthesizing Fmoc-protected azido amino acids, alternative strategies have been developed. One efficient, two-step synthesis starts from readily available Fmoc-protected asparagine or glutamine. cam.ac.ukthieme-connect.com This method involves a Hofmann rearrangement followed by a diazo transfer reaction and has the advantage of being scalable and not requiring extensive purification steps. cam.ac.uk
For more complex structures, such as those involving multiple reactive sites, selective protection strategies are necessary. For instance, in the synthesis of functionalized bis-amino acids, a copper(II) complex can be used to temporarily block the primary amino and carboxylic acid groups, allowing for the selective Fmoc protection of a secondary amine. acs.org This copper complex can later be removed using a strong chelating agent. acs.org
Orthogonality Considerations with Side-Chain Functionalities
A key advantage of the Fmoc protecting group is its orthogonality with a wide range of other protecting groups, particularly those that are acid-labile. total-synthesis.com This is crucial when synthesizing peptides with diverse functionalities. The azide group (–N3) present in this compound is stable under the standard basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of many side-chain protecting groups. sigmaaldrich.commerckmillipore.comsigmaaldrich.com
This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the azido functionality on the side chain. sigmaaldrich.com The azide itself can be later converted to an amine through reduction with reagents like phosphines or thiols, enabling the synthesis of branched or side-chain modified peptides. merckmillipore.comsigmaaldrich.com However, it is important to note that thiols should be avoided in the final TFA cleavage cocktail if the azide is to be retained, as they can lead to its reduction. merckmillipore.com
The azide-based carbamate (B1207046) (Azoc) protecting group has also been shown to be orthogonal to the Fmoc group, offering another layer of synthetic flexibility. researchgate.net
Optimization of Synthetic Protocols for Efficiency and Scalability
The demand for non-natural amino acids in research and development necessitates synthetic protocols that are not only high-yielding but also efficient and scalable. cam.ac.uknih.govbrandeis.edunih.govacs.org
Reaction Conditions and Solvent Systems
Optimizing reaction conditions is critical for maximizing yield and minimizing side reactions. numberanalytics.com For the synthesis of Fmoc-protected azido amino acids, a biphasic solvent system of H2O, MeOH, and CH2Cl2, with the pH adjusted to 9 with K2CO3, has been shown to be effective for the diazo transfer step, preventing significant Fmoc deprotection that can occur under more basic conditions. cam.ac.uk
The choice of solvent can also be crucial for the Fmoc protection step itself. While aqueous conditions are common, the use of phosphate (B84403) buffer has been explored to optimize the synthesis of Fmoc-amino acids. researchgate.net Furthermore, for certain reactions like the Seyferth-Gilbert homologation used in the synthesis of Fmoc-l-homopropargylglycine-OH, careful control of base concentration is necessary to drive the reaction to completion while avoiding racemization. acs.org
The following table summarizes optimized conditions for the synthesis of various Fmoc-amino acids:
| Amino Acid | Key Reaction Step | Optimized Conditions | Reference |
| Fmoc-L-azidoalanine | Diazo Transfer | K2CO3, H2O–MeOH–CH2Cl2 (1:1:1), pH 9 | cam.ac.uk |
| Fmoc-L-azidohomoalanine | Diazo Transfer | K2CO3, H2O–MeOH–CH2Cl2 (1:1:1), pH 9 | cam.ac.uk |
| Fmoc-Phenylalanine | Fmoc Conjugation | 0.4 M borate (B1201080) buffer, pH 9.20 | researchgate.net |
| Fmoc-L-homopropargylglycine | Seyferth-Gilbert Homologation | Additional 0.7 equiv of Cs2CO3 after 3h | acs.org |
Purification Strategies for Research-Grade Purity
Achieving high purity is essential for the successful use of Fmoc-amino acids in peptide synthesis. ontosight.aiajpamc.com Impurities can lead to truncated or modified peptides that are difficult to separate from the desired product. ajpamc.com
For many Fmoc-protected azido amino acids synthesized via the Hofmann rearrangement and diazo transfer route, the product can be isolated in high purity (>98%) by simple filtration after workup, eliminating the need for column chromatography. cam.ac.uk
In other cases, recrystallization or chromatographic techniques are necessary. For instance, various Fmoc-amino acids can be purified by dissolving them in a suitable solvent like toluene (B28343) or isopropyl alcohol at an elevated temperature, followed by cooling to induce crystallization and filtration. ajpamc.com
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of Fmoc-protected amino acids. ontosight.aiteledyneisco.com Reverse-phase HPLC using a C18 column is a common method, where the UV-active Fmoc group facilitates detection. teledyneisco.com
The table below outlines purification strategies for different Fmoc-amino acids:
| Compound | Purification Method | Details | Reference |
| Fmoc-L-azidoalanine | Filtration | Isolated directly after workup, >98% purity | cam.ac.uk |
| Fmoc-Met-OH | Recrystallization | Dissolved in Toluene at 50°C, cooled, and filtered | ajpamc.com |
| Fmoc-Gln(Trt)-OH | Recrystallization | Dissolved in Isopropyl Alcohol at 50°C, cooled, and filtered | ajpamc.com |
| Fmoc-Tyr(tBu)-OH | Recrystallization | Dissolved in Toluene at 50°C, cooled, and filtered | ajpamc.com |
| Modified Amino Acid | Preparative HPLC | Reverse-phase on C18 AQ column | teledyneisco.com |
Analysis of Synthetic Challenges and Side Reactions
The synthesis of this compound and its analogues is not without its challenges. Understanding and mitigating potential side reactions is crucial for a successful synthesis. iris-biotech.de
One of the primary challenges in working with azido compounds is their potential instability and explosive nature. nih.govacs.orgresearchgate.net While some synthetic steps involving azides, like the Cu(I)-catalyzed azidation, may not pose a significant risk, the isolated azido-amino acid products can be explosive. nih.govacs.org
During the Fmoc protection and subsequent peptide synthesis, several side reactions can occur:
Premature Deprotection: The Fmoc group is sensitive to basic conditions, which can lead to its premature removal during synthesis. numberanalytics.com
Aspartimide Formation: This is a common side reaction involving aspartate residues, catalyzed by both acids and bases. iris-biotech.depeptide.com
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, especially with C-terminal proline residues, and can lead to cleavage of the peptide from the resin. iris-biotech.depeptide.com
Reactions with Dibenzofulvene: The dibenzofulvene byproduct of Fmoc deprotection can undergo side reactions. chimia.ch Adding a scavenger or using specific workup procedures can mitigate this. chimia.ch
Oxidation: Methionine residues are susceptible to oxidation to the sulfoxide, though this can often be reversed. iris-biotech.de
Racemization: Maintaining the stereochemical integrity of the amino acid is a critical challenge, especially under basic conditions or during certain reaction steps. acs.orgnih.gov
The following table lists some common side reactions and potential countermeasures:
| Side Reaction | Description | Countermeasures | Reference |
| Premature Fmoc Deprotection | Unwanted removal of the Fmoc group by base. | Careful optimization of reaction conditions. | numberanalytics.com |
| Aspartimide Formation | Cyclization of aspartate residues. | Use of additives like HOBt or HOAt during deprotection. | numberanalytics.compeptide.com |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide. | Use of dipeptide building blocks or alternative bases like TBAF. | iris-biotech.de |
| Dibenzofulvene Adducts | Reaction of the liberated dibenzofulvene with the peptide. | Addition of scavengers or specific workup procedures. | chimia.ch |
| Methionine Oxidation | Oxidation of the methionine side chain. | Treatment with ammonium (B1175870) iodide and dimethyl sulfide (B99878) or DTT/TCEP. | iris-biotech.de |
Prevention of Racemization during Synthesis
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on amino acids, while crucial for solid-phase peptide synthesis (SPPS), can lead to racemization at the alpha-carbon (α-C) during the activation of the carboxyl group for peptide bond formation. nih.gov This side reaction is a significant concern as it generates diastereomeric impurities that are often difficult to separate from the desired peptide product. nih.gov The mechanism of racemization typically involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate, which can be deprotonated and reprotonated at the α-carbon, leading to a loss of stereochemical integrity. highfine.comrsc.org
Several factors influence the extent of racemization, including the choice of coupling reagents, additives, bases, and reaction temperature. highfine.comrsc.org
Coupling Reagents and Additives: The activation of Fmoc-amino acids is a critical step where racemization can occur. nih.gov The choice of coupling reagent significantly impacts the degree of epimerization. nih.gov For instance, while highly reactive, some phosphonium-based reagents like PyBrOP® can lead to higher racemization due to the formation of oxazolones during prolonged couplings. bachem.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. highfine.compeptide.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the oxazolone intermediate. highfine.com For particularly sensitive amino acids like Fmoc-L-Cys(Trt)-OH, the combination of diisopropylcarbodiimide (DIC) with Oxyma has been shown to be effective in preventing racemization. nih.gov In some cases, the addition of copper (II) chloride (CuCl₂) to the coupling reagent has also been reported to suppress racemization during the incorporation of specific amino acids in solid-phase synthesis. peptide.comnih.gov
Influence of Bases: The base used during the coupling reaction plays a pivotal role in the extent of racemization. highfine.com Stronger, more sterically hindered bases are generally preferred. N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but weaker bases like N-methylmorpholine (NMM) or the more sterically hindered 2,4,6-collidine (TMP) can produce less racemization in many instances. highfine.combachem.com For α-azido acids specifically, the use of non-nucleophilic bases like collidine is recommended over DIPEA, especially when using coupling reagents like HATU, which can otherwise cause significant racemization. iris-biotech.de
Research Findings on Racemization Control: Research has demonstrated that no single condition completely eliminates racemization for all amino acids. For example, even with the mildest coupling reagent, DIC/Oxyma, Fmoc-L-His(Trt)-OH still underwent a detectable level of racemization (1.8% D-product), which increased significantly at higher temperatures. nih.gov This underscores the intrinsic susceptibility of certain protected amino acids to epimerization. nih.gov The development of alternative protecting groups, such as the thiol-labile 2,4-dinitrophenylsulfenyl (DNPBS) group, has been explored to decrease α-C racemization compared to standard Fmoc-protection. nih.gov
Table 1: Factors Influencing Racemization in Peptide Synthesis
| Factor | Strategy for Prevention | Rationale |
|---|---|---|
| Coupling Reagent | Use reagents that minimize oxazolone formation (e.g., DIC). nih.gov | The oxazolone intermediate is a key precursor to racemization. highfine.com |
| Additives | Incorporate additives like HOBt, HOAt, or Oxyma. highfine.compeptide.com | Additives form active esters that are less susceptible to racemization. highfine.com |
| Bases | Employ weaker or sterically hindered bases (e.g., NMM, 2,4,6-collidine). highfine.combachem.com | The basicity and steric hindrance of the base affect the rate of proton abstraction from the α-carbon. highfine.com |
| Temperature | Conduct couplings at lower temperatures. nih.gov | Higher temperatures can increase the rate of racemization. nih.gov |
Minimizing Azide Elimination during Coupling
The azide functional group in this compound is a versatile handle for bioconjugation via "click chemistry" and serves as a masked amino group. iris-biotech.decam.ac.ukbachem.comcpcscientific.com While the azide group is generally stable under the standard conditions of Fmoc-based SPPS, including treatment with piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage, it can be susceptible to elimination under certain coupling conditions. iris-biotech.demerckmillipore.comsigmaaldrich-jp.com
This elimination reaction is analogous to the base-catalyzed elimination observed with other amino acids, such as protected cysteine, which can lead to the formation of a dehydroalanine (B155165) residue. peptide.com In the case of azido amino acids, elimination would result in an unsaturated byproduct, compromising the integrity and yield of the final peptide.
Influence of Coupling Conditions: Prolonged coupling times, especially in the presence of certain activation reagents and bases, have been identified as a cause of azide elimination. nih.gov One study observed the formation of an azide elimination product during extended couplings using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in combination with DIPEA. nih.gov
The mechanism is likely a base-catalyzed β-elimination. The base, such as DIPEA, can abstract a proton from the α-carbon, and the resulting carbanion can then expel the azide anion to form a double bond. Therefore, minimizing both the reaction time and the basicity of the reaction medium is crucial.
Strategies for Minimization: To minimize the risk of azide elimination, the following strategies can be employed:
Optimization of Coupling Time: Coupling reactions should be monitored and stopped as soon as they reach completion to avoid prolonged exposure to the basic coupling environment.
Choice of Base: As with racemization, the choice of base is critical. Using a weaker or more sterically hindered base, such as 2,4,6-collidine instead of DIPEA, can reduce the rate of base-catalyzed elimination. highfine.comiris-biotech.de
Choice of Coupling Reagent: While HBTU/DIPEA has been implicated in azide elimination during long reaction times, other standard coupling reagents can be used effectively with optimized protocols. sigmaaldrich-jp.comnih.gov The reactivity of the coupling reagent should be balanced to ensure efficient acylation without promoting side reactions.
Table 2: Summary of Strategies to Minimize Azide Elimination
| Parameter | Recommended Approach | Reason |
|---|---|---|
| Coupling Time | Minimize reaction time; monitor for completion. | Prolonged exposure to basic conditions increases the likelihood of elimination. nih.gov |
| Base | Use weaker or sterically hindered bases (e.g., 2,4,6-collidine). highfine.comiris-biotech.de | Reduces the rate of base-catalyzed β-elimination. |
| Reagent Selection | Choose coupling reagents and conditions that favor rapid amide bond formation over elimination. | Balances reactivity to achieve the desired product without side reactions. |
Chemical Reactivity and Derivatization Strategies of 2s,3s Fmoc Abu 3 N3 Oh
Bioorthogonal Click Chemistry Applications of the Azido (B1232118) Group
The azido group of (2S,3S)-Fmoc-Abu(3-N3)-OH is a key player in bioorthogonal "click" chemistry, a set of reactions known for their high efficiency, selectivity, and compatibility with biological systems. nih.govmdpi.com These reactions allow for the precise chemical modification of biomolecules in complex environments. nih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the reaction of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. mdpi.combeilstein-journals.org This reaction is widely used for conjugating peptides and proteins due to its high selectivity and mild reaction conditions. mdpi.com this compound, with its azide functionality, is a suitable substrate for CuAAC reactions. medchemexpress.commedchemexpress.comchemondis.com
The standard catalyst system for CuAAC involves a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), which is reduced in situ to the active copper(I) species by a reducing agent, most commonly sodium ascorbate. beilstein-journals.orgnih.gov This system is effective in a variety of solvents, including aqueous solutions with organic co-solvents like DMSO or alcohols, and is tolerant of a wide pH range (4-12). nih.govbeilstein-journals.org To prevent detrimental side reactions and enhance catalytic efficiency, copper-chelating ligands are often employed. nih.govnih.gov
Several catalyst systems and reaction conditions have been developed to optimize CuAAC for different applications, including bioconjugation. nih.govplos.org For instance, water-soluble ligands like THPTA have been shown to be effective in aqueous buffers, preserving the activity of enzymes during conjugation. plos.org Other systems utilize stable copper(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands, which can catalyze the reaction efficiently under various conditions, including neat (solvent-free) at room temperature. beilstein-journals.orgacs.org The choice of catalyst system and reaction conditions can be tailored to the specific substrates and desired outcome of the conjugation.
Table 1: Common Catalyst Systems and Conditions for CuAAC
| Catalyst System Components | Typical Reaction Conditions | Notes |
|---|---|---|
| CuSO₄ / Sodium Ascorbate | Aqueous buffers (pH 4-12), often with organic co-solvents (e.g., DMSO, t-BuOH) nih.govbeilstein-journals.org | Standard and widely used system. beilstein-journals.org Ascorbate can sometimes lead to side reactions with biomolecules. nih.gov |
| CuSO₄ / Ligand / Sodium Ascorbate | Aqueous buffers (pH ~7) nih.gov | Ligands like THPTA or bathophenanthroline (B157979) derivatives enhance reaction rates and protect biomolecules from oxidative damage. nih.govplos.org |
| Pre-formed Cu(I) Complexes (e.g., [Cu(PPh₃)₂]NO₃, [(NHC)CuX]) | Organic solvents (e.g., toluene) or aqueous solutions beilstein-journals.org | Air-stable complexes that can provide high catalytic activity. beilstein-journals.org |
| Copper(I) Halides (e.g., CuI, CuBr) | Various solvents, including water beilstein-journals.orgacs.org | Can be effective, but halide ions may sometimes inhibit the reaction. beilstein-journals.org |
A key feature of the CuAAC reaction is its high regioselectivity. The copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgbeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the selective formation of the 1,4-triazole product. rsc.orgnih.gov
The resulting triazole ring is not merely a linker; it is considered a good mimic of the trans-amide bond found in peptides, exhibiting similar spacing and dipole moment. nih.gov This property makes the triazole linkage a valuable tool for creating peptidomimetics and other biologically active molecules. mdpi.com
To address the potential cytotoxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govissuu.com This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. issuu.comiris-biotech.de
SPAAC provides a powerful metal-free approach for bioconjugation. rsc.orgnih.gov The driving force for this reaction is the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. issuu.comiris-biotech.de Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), have been developed to enhance reaction kinetics and stability. medchemexpress.comissuu.com
This compound is a suitable reaction partner for SPAAC, enabling its incorporation into peptides that can then be selectively labeled with cyclooctyne-containing probes in a metal-free manner. medchemexpress.comchemondis.com This approach is particularly valuable for in vivo applications and for modifying sensitive biological systems where copper toxicity is a concern. issuu.comiris-biotech.de The bioorthogonality of the reaction allows for the specific labeling of azide-modified proteins even in the complex environment of a cell. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) nih.gov | None (metal-free) iris-biotech.de |
| Alkyne Reactant | Terminal alkyne mdpi.com | Strained cyclooctyne (e.g., DBCO, BCN) medchemexpress.comissuu.com |
| Reaction Rate | Generally faster than SPAAC nih.gov | Can be slower, but newer cyclooctynes show improved kinetics iris-biotech.de |
| Biocompatibility | Potential for copper cytotoxicity issuu.comiris-biotech.de | Highly biocompatible, suitable for live cell imaging issuu.com |
| Regioselectivity | Forms 1,4-disubstituted triazole rsc.orgbeilstein-journals.org | Forms a mixture of regioisomers (triazole) |
| Primary Application | General bioconjugation, materials science nih.govmdpi.com | Live cell labeling, in vivo chemistry issuu.comnih.gov |
The Staudinger ligation is another bioorthogonal reaction that can be utilized with azides, leading to the formation of a stable amide bond. raineslab.com This reaction involves the reaction of an azide with a specifically engineered phosphine (B1218219), typically a phosphinothiol or a phosphinophenol. sigmaaldrich.comraineslab.com The initial Staudinger reaction forms an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to yield an amide-linked product and a phosphine oxide byproduct. raineslab.com
The side-chain azido group of this compound can be converted to an amine via reduction with phosphines, a process that is mechanistically related to the Staudinger ligation. sigmaaldrich.com While the direct application of the Staudinger ligation to form a new peptide bond at the side chain of an incorporated Abu(3-N3) residue is less common than click chemistry, it represents a potential strategy for peptide modification and protein synthesis. raineslab.com The traceless version of the Staudinger ligation is particularly powerful as it forms a native amide bond without leaving any residual atoms from the phosphine reagent. raineslab.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Transformation of the Azido Functional Group
The azido group serves as a masked amine and a versatile handle for various chemical ligations. Its reactivity is central to the utility of this compound in creating complex peptide structures and bioconjugates.
Reduction to Primary Amine (e.g., with Thiols or Phosphines)
A key transformation of the side-chain azido group is its reduction to a primary amine. This conversion is typically achieved under mild conditions, ensuring the integrity of the peptide backbone and other sensitive functional groups. sigmaaldrich.com Common reducing agents include thiols and phosphines. sigmaaldrich.comsigmaaldrich.com The reduction effectively unmasks the side-chain amino group, paving the way for further modifications. sigmaaldrich.com This selective deprotection allows for the synthesis of branched and side-chain modified peptides. sigmaaldrich.com For instance, reduction can be accomplished using phosphines or dithiothreitol (B142953) (DTT) in the presence of a base like diisopropylethylamine (DIPEA). iris-biotech.de
Table 1: Common Reagents for Azide Reduction
| Reagent Class | Specific Example(s) | Conditions |
|---|---|---|
| Thiols | Dithiothreitol (DTT) | Often used with a base (e.g., DIPEA) |
| Phosphines | Trimethylphosphine (PMe3), Triphenylphosphine (PPh3) | Neutral conditions, often in aqueous/organic solvent mixtures |
This table summarizes common reducing agents for the conversion of azides to primary amines.
Subsequent Derivatization of the Resultant Amine
Once the primary amine is revealed, it can be subjected to a wide array of derivatization reactions. This allows for the introduction of various functionalities, such as fluorescent labels, biotin (B1667282) tags, or other peptide chains to create branched structures. The newly formed amino group can be acylated with carboxylic acids, sulfonylated with sulfonyl chlorides, or undergo other amine-specific reactions, providing a powerful tool for peptide modification.
Reactivity of the Fmoc Protecting Group
The fluorenylmethoxycarbonyl (Fmoc) group is a standard N-terminal protecting group in solid-phase peptide synthesis (SPPS), prized for its base lability. wikipedia.org
Base-Labile Deprotection Mechanisms (e.g., Piperidine)
The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The deprotection mechanism involves a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate (B1207046) and the release of the free amine and a dibenzofulvene (DBF) byproduct. total-synthesis.com This DBF molecule is typically scavenged by the piperidine to prevent side reactions. wikipedia.org Other bases like 1,8-diazabicycloundec-7-ene (DBU) can also be employed for Fmoc removal. chemicalforums.com
Stability of Azide Moiety under Fmoc Deprotection Conditions
A crucial aspect of using this compound in peptide synthesis is the stability of the azido group during the repeated Fmoc deprotection steps. The side-chain azido group is completely stable to the standard treatment with piperidine used for Fmoc removal. sigmaaldrich.comsigmaaldrich.comiris-biotech.de This orthogonality is fundamental, as it allows for the sequential deprotection of the N-terminus and elongation of the peptide chain without affecting the azido functionality on the side chain. The azide also exhibits stability towards trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support, provided that thiol-based scavengers are excluded from the cleavage cocktail. sigmaaldrich.comsigmaaldrich-jp.com
Table 2: Orthogonality of Protecting Groups
| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability of Azide Group |
|---|---|---|---|
| Fmoc | α-Amine | 20% Piperidine in DMF | Stable sigmaaldrich.comsigmaaldrich.comiris-biotech.de |
| Boc | α-Amine or Side Chain | Acidic conditions (e.g., TFA) | Stable (without thiols) sigmaaldrich.comsigmaaldrich-jp.com |
This table illustrates the stability of the azide group under various deprotection conditions commonly used in peptide synthesis.
Multi-component Reactions Involving Azido-Functionalized Amino Acids
Azido-functionalized amino acids are valuable substrates in multi-component reactions (MCRs), which are powerful one-pot transformations that combine three or more reactants to form a complex product. The azido group can participate directly in these reactions, such as in the azido-Ugi reaction. rsc.orgresearchgate.net The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org In the azido-Ugi variant, an azide, such as the one in this compound, can be used to generate tetrazole-containing products. researchgate.netbeilstein-journals.org These reactions are highly atom-economical and allow for the rapid generation of diverse molecular scaffolds, which is particularly useful in drug discovery and the synthesis of bioactive molecules. researchgate.net For example, α-azido aldehydes have been successfully employed in Passerini reactions, another type of MCR. acs.org
Integration into Peptide and Protein Systems
Solid-Phase Peptide Synthesis (SPPS) with (2S,3S)-Fmoc-Abu(3-N3)-OH
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The use of this compound within this framework has been well-established, offering a gateway to a myriad of peptide modifications.
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of an amino acid, forming the basis of the most common SPPS strategy. A key advantage of this compound is the stability of its side-chain azide (B81097) group to the reagents used in standard Fmoc-SPPS. sigmaaldrich.comsigmaaldrich.com
The azide moiety is completely stable to the repeated treatments with piperidine (B6355638), a secondary amine used for the removal of the Fmoc group at each cycle of peptide elongation. sigmaaldrich.comsigmaaldrich.com Furthermore, the azide is also resistant to the strong acid cocktail, typically containing trifluoroacetic acid (TFA), used in the final step to cleave the completed peptide from the resin support and remove acid-labile side-chain protecting groups. sigmaaldrich.comsigmaaldrich.com This orthogonal stability ensures that the azide functionality remains intact throughout the synthesis, ready for subsequent chemical modifications.
Table 1: Reagent Compatibility of the Azide Group in this compound
| Reagent/Condition | Purpose in Fmoc-SPPS | Stability of Azide Group |
|---|---|---|
| Piperidine (20% in DMF) | Fmoc group removal | Stable sigmaaldrich.comsigmaaldrich.com |
| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection | Stable sigmaaldrich.comsigmaaldrich.com |
| Coupling Reagents (e.g., HBTU, DIC) | Peptide bond formation | Stable |
The site-specific incorporation of this compound into a peptide sequence is achieved through the standard coupling procedures of Fmoc-SPPS. The protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.
The general process involves:
Deprotection: The Fmoc group of the resin-bound amino acid is removed with a piperidine solution to expose the free amine.
Activation: The carboxylic acid of this compound is activated, typically using coupling reagents like HBTU/DIPEA or DIC/Oxyma, to form a reactive species.
Coupling: The activated amino acid is added to the resin, and the peptide bond is formed with the N-terminal amine of the peptide chain.
Washing: Excess reagents and byproducts are washed away before proceeding to the next cycle.
This cycle is repeated to elongate the peptide chain with the desired sequence, allowing for the precise placement of the azido-functionalized residue at any desired position. The availability of Fmoc-protected azido (B1232118) amino acids is crucial for their use in creating azide-functionalized peptides on a solid phase using standard Fmoc chemistry. cam.ac.uk
While the incorporation of this compound is generally compatible with standard protocols, challenges can arise, particularly in the synthesis of long or complex peptides.
Coupling Efficiency: As with other sterically hindered or unusual amino acids, the coupling efficiency of this compound may be slightly reduced compared to standard proteinogenic amino acids. Monitoring the completeness of the coupling reaction using a qualitative test (such as the ninhydrin test) is crucial. If incomplete coupling is detected, a second coupling step (double coupling) may be necessary to ensure the entire peptide chain is elongated.
Aggregation: The introduction of non-natural amino acids can sometimes promote on-resin aggregation of the growing peptide chain, which can hinder subsequent deprotection and coupling steps. The use of aggregation-disrupting additives or special resin types can help mitigate this issue.
Side Reactions: Although the azide group is generally stable, prolonged exposure to certain reagents or conditions could potentially lead to side reactions. Optimization of coupling times and reagent equivalents is important to minimize any unwanted chemistry. For instance, in the context of azidopeptide synthesis, prolonged couplings with HBTU/DIPEA have been observed to cause an elimination product of the azido moiety. nih.gov
Optimization strategies often involve adjusting coupling reagents, reaction times, and temperatures to ensure efficient and clean incorporation of the azido amino acid into the peptide sequence.
Peptide Modifications and Architectures via Azide Chemistry
The true utility of incorporating this compound into peptides lies in the versatility of the azide group as a chemical handle. The azide can participate in a variety of highly specific and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," to generate complex peptide structures.
Macrocyclization is a widely used strategy to improve the stability, potency, and cell permeability of peptides. nih.govnih.govbiotage.com The azide group of an incorporated Abu(N3) residue provides a perfect handle for on-resin cyclization.
In a typical strategy, a linear peptide containing both an azide (from Abu(N3)) and an alkyne-containing amino acid is synthesized on the solid support. After the linear sequence is assembled, the on-resin cyclization can be performed. This is often achieved via an intramolecular CuAAC reaction, which forms a stable triazole linkage, effectively creating a cyclic peptide. researchgate.net
Table 2: Example Strategy for On-Resin Peptide Cyclization
| Step | Procedure | Purpose |
|---|---|---|
| 1. Linear Synthesis | Standard Fmoc-SPPS is used to assemble the peptide, incorporating this compound and an alkyne-containing amino acid (e.g., Fmoc-Pra-OH). | To create the linear precursor peptide on the solid support. |
| 2. On-Resin Cyclization | The resin-bound peptide is treated with a copper(I) catalyst, a ligand, and a reducing agent in a suitable solvent. | To induce an intramolecular azide-alkyne cycloaddition, forming the cyclic peptide. |
This on-resin approach is highly efficient as it minimizes intermolecular side reactions that can occur in solution-phase cyclization. nih.gov
Branched peptides are valuable for creating mimics of natural peptides and for developing novel therapeutic agents and vaccines. nih.gov The azide group of Abu(N3) serves as an excellent orthogonal handle for the synthesis of branched structures.
After the synthesis of a linear peptide containing an Abu(N3) residue, the azide can be selectively reacted with a molecule containing a terminal alkyne. This molecule could be another peptide, a small molecule, a fluorescent dye, or a polyethylene glycol (PEG) chain. This allows for the precise, post-synthetic modification of the peptide side chain.
For example, a second peptide chain containing an N-terminal propargylglycine (Pra) could be synthesized separately. This alkyne-modified peptide can then be "clicked" onto the azide-containing primary peptide, either on the resin or in solution, to form a branched peptide. This method provides a convergent and efficient route to complex peptide structures. nih.gov
Assembly of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. Constrained peptides are cyclic or stapled peptides with restricted conformational freedom, which can lead to increased receptor affinity and selectivity. The azido group in this compound is a key functionality for the synthesis of such molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".
This reaction forms a stable triazole linkage, which can act as a surrogate for a peptide bond or serve as a linker to cyclize a peptide chain. By incorporating this compound and an alkyne-containing amino acid into a peptide sequence, intramolecular cyclization can be achieved, yielding a constrained peptide. This strategy has been widely used to create stapled peptides that mimic helical structures or to generate cyclic peptides with improved therapeutic potential.
Table 1: Examples of Azido and Alkyne Amino Acids in the Synthesis of Constrained Peptides
| Azido Amino Acid | Alkyne Amino Acid | Cyclization Method | Resulting Structure | Reference |
| Fmoc-L-azidonorvaline | Fmoc-L-propargylglycine | CuAAC | Side chain-to-side chain cyclized peptide | |
| Fmoc-L-azidolysine | N-terminal propargyl group | CuAAC | N-terminus-to-side chain cyclized peptide | |
| This compound | (Hypothetical) | CuAAC | (Potential for) Side chain-to-side chain cyclized peptide | N/A |
Note: This table provides examples of how various azido amino acids are used. While the specific use of this compound in a published constrained peptide has not been detailed in the reviewed literature, its chemical structure makes it a suitable candidate for such applications.
Genetic Incorporation of Azido-Modified Amino Acids into Proteins
Beyond chemical synthesis, the azido functionality of amino acids like the derivative of this compound can be introduced into proteins at specific sites using genetic code expansion technologies. This allows for the production of proteins with unique chemical handles for subsequent modifications.
Expanded Genetic Code Technologies for Protein Functionalization
The genetic code can be expanded to incorporate non-canonical amino acids (ncAAs) by repurposing a codon, typically a stop codon like UAG (amber codon), to encode the ncAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.
Several azido-modified amino acids, such as p-azido-L-phenylalanine (pAzF), have been successfully incorporated into proteins in both prokaryotic and eukaryotic cells using this technology. The engineered aaRS recognizes the azido amino acid and attaches it to the orthogonal tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain at the designated codon.
Site-Specific Labeling of Recombinant Proteins
Once an azido-modified amino acid is incorporated into a protein, the azide group serves as a target for bioorthogonal ligation reactions. This enables the site-specific attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules. The most common method for labeling azido-functionalized proteins is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry reaction.
This approach has been used for a wide range of applications, including the visualization of proteins in living cells, the study of protein-protein interactions, and the development of antibody-drug conjugates. While the direct genetic incorporation of (2S,3S)-3-azido-2-aminobutanoic acid has not been extensively documented, the principles established with other azido amino acids suggest its potential utility in this area.
Table 2: Efficiency of Genetic Incorporation of Representative Azido Amino Acids
| Azido Amino Acid | Host Organism | Incorporation Efficiency | Reporter Protein | Reference |
| p-azido-L-phenylalanine | E. coli | High | Superfolder Green Fluorescent Protein (sfGFP) | |
| p-azidomethyl-L-phenylalanine | S. cerevisiae | Good | Human Superoxide Dismutase | |
| 4-azido-L-phenylalanine | E. coli | High | sfGFP |
Note: This table presents data for commonly used azido amino acids to illustrate the concept of genetic incorporation efficiency. Specific data for (2S,3S)-3-azido-2-aminobutanoic acid is not currently available in the cited literature.
Applications in Advanced Chemical Biology and Materials Science
Bioconjugation for Molecular Probes and Functional Biomolecules
The presence of the azido (B1232118) group in (2S,3S)-Fmoc-abu(3-n3)-oh is central to its utility in bioconjugation. This functional group can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions allow for the covalent attachment of this amino acid, and by extension the peptide or protein containing it, to other molecules bearing a complementary alkyne group.
Site-Specific Labeling of Biomacromolecules (e.g., Proteins, Nucleic Acids)
The ability to introduce a bioorthogonal reactive group, such as the azide (B81097) in this compound, into a specific position within a protein is a powerful tool for studying protein function and localization. nih.govjove.com This is often achieved through solid-phase peptide synthesis (SPPS), where the Fmoc-protected amino acid is incorporated at a desired location in the peptide chain. sigmaaldrich.combachem.com Once incorporated, the azide group serves as a chemical handle for attaching various probes, such as fluorescent dyes or affinity tags. nih.govresearchgate.net
This site-specific labeling provides a more precise way to visualize and track target proteins in living cells compared to traditional methods that may label multiple positions on a protein. nih.gov For instance, a fluorescent dye can be "clicked" onto the azido-containing amino acid, allowing for the visualization of the protein's location and movement within a cell. researchgate.netnih.gov This technique has been instrumental in advancing our understanding of cellular processes at the molecular level. nih.gov
Development of Targeted Affinity Reagents
The specific binding of molecules to their targets is a cornerstone of many biological processes and therapeutic strategies. This compound can be used to create targeted affinity reagents by incorporating it into a peptide or other scaffold that has a known affinity for a particular biomolecule. The azide group can then be used to attach a payload, such as a drug molecule or an imaging agent.
One approach involves engineering a "fluorophore ligase" from an enzyme like E. coli lipoic acid ligase (LplA). pnas.org This engineered enzyme can attach a molecule containing an azide, which can then be derivatized with a cyclooctyne-fluorophore conjugate for sensitive detection. pnas.org This method allows for the creation of highly specific probes for labeling proteins on the cell surface and within the cell. pnas.org
Creation of Multifunctional and Multivalent Conjugates
Click chemistry, enabled by azido-containing building blocks like this compound, facilitates the construction of complex, multifunctional molecules. bachem.com By incorporating this amino acid into a peptide scaffold, researchers can attach multiple different molecules to a single core. mdpi.com This is particularly useful for creating multivalent conjugates, where multiple copies of a targeting ligand are displayed. This multivalent presentation can significantly enhance the binding affinity and specificity for the target.
For example, arginine-rich peptides modified with an azido group can be conjugated to various molecules to improve cell penetration for therapeutic purposes. bachem.com This approach allows for the development of sophisticated systems for drug delivery and diagnostics. bachem.com
Design and Synthesis of Novel Chemical Scaffolds
Beyond its use in bioconjugation, the azide functionality of this compound is a valuable tool for synthesizing novel heterocyclic compounds with potential biological activity.
Triazole-Fused Heterocycles and Derivatives
The azide-alkyne cycloaddition reaction is a primary method for forming a 1,2,3-triazole ring. researchgate.net By designing molecules that contain both an azide and an alkyne, intramolecular cycloaddition can lead to the formation of triazole-fused heterocyclic systems. mdpi.comnih.gov These fused ring systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net
Various strategies have been developed to synthesize these complex scaffolds, often involving multi-component reactions where the azido-containing building block is a key component. mdpi.com The resulting triazole-fused heterocycles serve as novel scaffolds for the development of new therapeutic agents. researchgate.net
Development of Ligands and Inhibitors (e.g., Protein Tyrosine Phosphatase Inhibitors)
Protein tyrosine phosphatases (PTPs) are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer and diabetes. semanticscholar.org Consequently, there is significant interest in developing potent and selective PTP inhibitors. semanticscholar.orgnih.gov
Click chemistry has emerged as a powerful tool in this area. semanticscholar.orgresearchgate.net By using azido-containing building blocks, such as derivatives of this compound, in combination with various alkyne-containing fragments, large combinatorial libraries of potential PTP inhibitors can be rapidly synthesized. researchgate.net This approach has led to the discovery of potent and selective inhibitors for several PTPs, including PTP1B, a key target for diabetes and obesity. semanticscholar.orgresearchgate.net For example, a library of triazole-containing compounds was screened, leading to the identification of a potent PTP1B inhibitor with an IC50 value of 4.7 μM. researchgate.net
Materials Science and Biomaterials Applications
The azide functionality of this compound is a cornerstone for innovation in materials science, facilitating the development of sophisticated biomaterials with tailored properties.
Functionalization of Hydrogels and Polymeric Scaffolds
The incorporation of this compound into peptides provides a powerful method for the functionalization of hydrogels and other polymeric scaffolds. The pendant azide group on the peptide serves as a specific reaction site for "clicking" the peptide onto a polymer backbone that has been pre-functionalized with an alkyne group. nih.gov This covalent attachment strategy is used to modify the surface of biomaterials or the bulk of a hydrogel network. nih.gov
Research has demonstrated the utility of azido-functionalized monomers in creating advanced polymer systems. For instance, a monomer derivative, MA-GFLG-Abu(N3)-OH, was synthesized and subsequently copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) to create a heterobifunctional polymer. nih.gov The resulting polymer possessed pendant azide groups that are available for specific and efficient modification via azide-alkyne click reactions, such as attaching imaging agents or targeting ligands. nih.gov This approach allows for the precise engineering of a material's biological and physical properties, such as creating hydrogel scaffolds that can promote cell adhesion and infiltration for tissue engineering applications. rsc.org
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (2S,3S)-2-(9-Fluorenylmethyloxycarbonyl)amino-3-azido-butanoic acid | iris-biotech.de |
| Synonyms | This compound, (2S,3S)-2-(Fmoc-amino)-3-azidobutanoic acid | sigmaaldrich.com |
| CAS Number | 131669-42-6 | sigmaaldrich.comiris-biotech.de |
| Molecular Formula | C₁₉H₁₈N₄O₄ | sigmaaldrich.comiris-biotech.de |
| Molecular Weight | 366.37 g/mol | sigmaaldrich.comiris-biotech.de |
| Purity | ≥98.0% | sigmaaldrich.comiris-biotech.de |
| Functional Group | Azide | sigmaaldrich.com |
| Primary Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |
Engineering of Self-Assembling Peptide Systems
Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers, which can then create hydrogels. rsc.orgnih.gov The engineering of these systems can be finely controlled by the peptide sequence. The incorporation of this compound into a peptide sequence serves a dual purpose in this context.
Firstly, the N-terminal Fmoc group itself is known to promote peptide self-assembly through π-π stacking interactions. nih.govmdpi.com Secondly, the strategically placed azide group acts as a bioorthogonal handle for post-assembly functionalization. cam.ac.uk Once the peptide has self-assembled into a desired nanostructure, the azide groups on its surface can be used to "click" on other molecules, such as drugs, growth factors, or imaging agents, without disrupting the underlying architecture. This allows for the creation of multifunctional nanomaterials where the structural and bioactive components are precisely controlled. For example, a self-assembling system could be designed to form a fibrous scaffold that is subsequently decorated with cell-binding motifs to enhance tissue integration. rsc.org
Investigation of Biological Systems and Processes
The unique chemical properties of the azide group make this compound an invaluable tool for probing and manipulating complex biological systems.
Probing Protein Hydration and Local Environments
The azide group possesses a distinct infrared (IR) absorption band that is highly sensitive to its immediate chemical environment, including solvent polarity and hydrogen bonding. cam.ac.uk By incorporating this compound into a specific site within a peptide or protein, the azide moiety can be used as a vibrational probe. cam.ac.uk Changes in the position and shape of the azide's IR peak provide detailed information about the local environment, such as protein folding dynamics, conformational changes upon ligand binding, or the degree of hydration at a specific site within the protein structure. cam.ac.uk
Applications in Biocatalysis and Enzyme Engineering
Introducing non-natural amino acids is a key strategy in enzyme engineering to create novel biocatalysts with enhanced or altered functions. By incorporating this compound into an enzyme's structure via SPPS or other protein synthesis methods, a bioorthogonal azide handle can be installed at a predetermined site. cam.ac.uk This azide group can then be modified using click chemistry to attach cofactors, inhibitors, or other functional groups. For instance, researchers have used other azido amino acids to site-selectively attach glycans to an enzyme scaffold, mimicking post-translational modifications. cam.ac.uk This approach enables the systematic study of how specific modifications affect enzyme activity, stability, and substrate specificity, paving the way for the design of custom enzymes for industrial or therapeutic applications.
Development of Radiotracers for Molecular Imaging Research
Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), rely on radiotracers to visualize and quantify biological processes in vivo. The development of targeted radiotracers often involves conjugating a radioactive isotope to a targeting vector, such as a peptide. The azide group introduced by this compound is ideal for this purpose.
Peptides designed to bind to specific biological targets (e.g., cell surface receptors overexpressed in tumors) can be synthesized containing this azido amino acid. Subsequently, a chelating agent capable of holding a radioisotope can be "clicked" onto the peptide's azide group. nih.gov This modular approach simplifies the synthesis of complex imaging probes and allows for the rapid screening of different peptide-radioisotope combinations. Research into polymer-drug conjugates has highlighted the potential of using azide-alkyne click chemistry to attach fluorophores for optical imaging, a principle directly applicable to the development of radiotracers. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | (2S,3S)-2-(Fmoc-amino)-3-azidobutanoic acid |
| Trifluoroacetic acid | TFA |
| N-(2-hydroxypropyl)methacrylamide | HPMA |
| MA-GFLG-Abu(N3)-OH | - |
| N-fluorenylmethoxycarbonyl diphenylalanine | Fmoc-FF |
| L-azidoalanine | Ala(N3) |
Analytical and Characterization Techniques for Research on 2s,3s Fmoc Abu 3 N3 Oh Derivatives
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of (2S,3S)-Fmoc-Abu(3-N3)-OH and for monitoring the progress of reactions involving its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Commercial suppliers often specify a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com This technique is also crucial for monitoring the progress of peptide synthesis, where the disappearance of starting materials and the appearance of the desired product can be tracked over time. sigmaaldrich.comcore.ac.uk
Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. A typical setup for analyzing Fmoc-protected amino acids and peptides involves a C18 column. wiley.comgoogle.com Gradient elution is frequently used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation.
Table 1: Typical HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane bonded silica) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient, for example, 20-60% B over 20 minutes |
| Flow Rate | 0.6-2.0 mL/min |
| Detection | UV at 215 nm or 220 nm |
| Column Temperature | Room Temperature |
This table presents a generalized set of conditions. Specific parameters may be optimized for individual analytical challenges. wiley.comgoogle.com
Mass Spectrometry for Structural Confirmation and Molecular Weight Verification
Mass spectrometry is a powerful tool for confirming the identity of this compound and its derivatives by providing precise molecular weight information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and thermally labile molecules like peptides and protected amino acids. This soft ionization technique allows for the generation of intact molecular ions, often with a proton attached ([M+H]+). For this compound, which has a molecular weight of 366.37 g/mol , ESI-MS would be expected to show a prominent ion at m/z 367.38. iris-biotech.desigmaaldrich.com This technique is routinely used to confirm the successful synthesis of peptide derivatives incorporating this azido (B1232118) amino acid. wiley.comsci-hub.ru
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| CAS Number | 131669-42-6 |
Data sourced from multiple chemical suppliers and databases. iris-biotech.desigmaaldrich.com
Spectroscopic Techniques for Functional Group Analysis
Spectroscopic methods are vital for confirming the presence of key functional groups within the this compound molecule and its derivatives, providing crucial structural information.
Infrared (IR) Spectroscopy for Azide (B81097) Stretch Vibration
Infrared (IR) spectroscopy is an effective method for identifying the presence of the azide functional group. The azide moiety (N₃) exhibits a characteristic strong, sharp absorption band in a relatively uncongested region of the IR spectrum. This stretching vibration typically appears around 2100 cm⁻¹. The presence of this distinct peak in the IR spectrum of a synthesized compound provides strong evidence for the successful incorporation of the azido group. core.ac.uk This technique is also used to monitor reactions involving the azide, such as its conversion to an isocyanate, which shows a different characteristic absorption. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is arguably the most powerful technique for the complete structural elucidation of this compound and its derivatives. NMR provides detailed information about the chemical environment of each atom in the molecule.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| (2S,3S)-2-(9-Fluorenylmethyloxycarbonyl)amino-3-azido-butanoic acid |
| Trifluoroacetic acid |
Future Perspectives and Emerging Research Directions
Development of Novel Bioorthogonal Reactions for Azide (B81097) Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, primarily utilized in reactions like the Staudinger ligation and azide-alkyne cycloadditions. nih.govnih.gov The Staudinger ligation, one of the first bioorthogonal reactions, involves the reaction of an azide with a modified triarylphosphine to form a stable amide bond. nih.govnih.gov However, the field is continuously evolving beyond these classic methods.
Future research is focused on developing new reactions that offer faster kinetics, improved stability, and mutually orthogonal capabilities, allowing for multiple, simultaneous labeling experiments. nih.gov For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient but requires a copper catalyst that can be toxic to living systems. acs.orgjci.org This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes to react with azides without a catalyst. nih.govjci.org Research continues to create cyclooctyne (B158145) variants like DIFO and BARAC to improve reaction rates. jci.org
Emerging alternatives to azide-alkyne cycloadditions are also gaining traction. These include strain-promoted alkyne-nitrone cycloadditions (SPANC) and reactions involving diazo compounds, which offer different reactivity profiles and expand the toolkit for chemical biologists. nih.gov The development of such novel reactions will directly enhance the utility of building blocks like (2S,3S)-Fmoc-abu(3-n3)-oh, enabling more complex and sophisticated investigations of biological systems.
| Reaction | Reactants | Key Features | Catalyst Required | Reference |
|---|---|---|---|---|
| Staudinger Ligation | Azide, Triarylphosphine | First bioorthogonal reaction used in vivo; forms a stable amide bond. | No | nih.govnih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | High efficiency and regioselectivity; robust in aqueous conditions. | Copper(I) | acs.orggbiosciences.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, making it more suitable for living systems. | No | nih.govjci.org |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone, Strained Alkyne | Alternative to azide-based cycloadditions; nitrones are highly tunable. | No | nih.gov |
Advanced Applications in Complex Biological Systems and Networks
The ability to introduce azido-amino acids into proteins provides a powerful tool for probing complex biological processes. One prominent application is in proteomics, using methods like Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT). gbiosciences.comnih.gov In BONCAT, an azido-amino acid like azidohomoalanine is fed to cells and incorporated into all newly synthesized proteins. These azide-labeled proteins can then be tagged with biotin (B1667282) or a fluorescent probe via click chemistry, allowing for their isolation and identification. gbiosciences.comnih.gov
Future applications will leverage the specificity of genetic code expansion to study individual proteins within complex networks. By incorporating this compound into a specific protein, researchers could:
Track the protein's localization and trafficking in real-time within a cell.
Identify protein-protein interactions by crosslinking the azide-containing protein to its binding partners.
Study protein structure and dynamics using azide-based vibrational probes in infrared spectroscopy.
Develop novel antibody-drug conjugates by attaching therapeutic agents to specific sites on an antibody modified with an azido-amino acid.
These advanced applications will provide unprecedented insights into how proteins function within the intricate networks of living systems.
Integration with Artificial Intelligence and Computational Chemistry for Design and Discovery
Exploration of Stereochemical Variants and Their Distinct Research Utility
Stereochemistry plays a critical role in molecular recognition and biological activity. The compound this compound has two defined stereocenters. Exploring its other stereoisomers—(2R,3R), (2S,3R), and (2R,3S)—is a significant avenue for future research. iris-biotech.deiris-biotech.deambeed.com
The stereoselective synthesis of β-azido amino acids is a challenging but crucial area of organic chemistry, with various methods being developed to control the configuration at the α and β carbons. researchgate.netacs.org Each stereoisomer of 3-azido-2-aminobutanoic acid, when incorporated into a peptide, will constrain the peptide backbone in a unique way, potentially leading to different secondary structures and, consequently, different biological activities.
For example, studies on related molecules have shown that enzymes can exhibit high enantiospecificity, interacting with only one stereoisomer of a substrate or inhibitor. researchgate.net Therefore, comparing the effects of the four different stereoisomers of Fmoc-abu(3-n3)-oh in biological systems could reveal:
Differences in how peptides containing these isomers bind to their target receptors.
Variations in their susceptibility to enzymatic degradation, which could influence their stability and half-life as potential drugs.
Distinct structural dynamics when used as probes in biophysical studies.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (2S,3S)-Fmoc-Abu(3-N₃)-OH, and how can they be methodologically addressed?
- Answer : The synthesis involves stereochemical control at the β-carbon (C3) and azide (N₃) functionalization. Key challenges include avoiding racemization during Fmoc protection and ensuring regioselective azide installation. A validated protocol involves:
- Stereochemical preservation : Use low-temperature coupling (0–4°C) with HOBt/DIC activation to minimize epimerization .
- Azide introduction : Employ diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) under mild acidic conditions to avoid side reactions .
- Data : HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) confirms stereochemical integrity .
- Data : HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) confirms stereochemical integrity .
Q. How can researchers verify the stereochemical configuration of (2S,3S)-Fmoc-Abu(3-N₃)-OH experimentally?
- Answer : Use a combination of:
- NMR spectroscopy : Compare and chemical shifts with published data for (2S,3S) diastereomers. For example, the C3 proton in the (2S,3S) configuration shows a distinct δ 4.1–4.3 ppm splitting pattern .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .
- Circular dichroism (CD) : Match optical activity profiles with reference standards .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Answer :
- Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent azide degradation and Fmoc deprotection .
- Handling : Use PPE (nitrile gloves, safety goggles) and avoid contact with reducing agents (e.g., TCEP, DTT) to prevent unintended azide reduction .
Advanced Research Questions
Q. How can (2S,3S)-Fmoc-Abu(3-N₃)-OH be integrated into solid-phase peptide synthesis (SPPS) for click chemistry applications?
- Answer :
- Step 1 : Incorporate the residue via standard Fmoc-SPPS protocols using DMF as the solvent.
- Step 2 : Post-assembly, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified tags (e.g., fluorescent probes) under inert conditions (N₂ atmosphere) .
- Validation : Monitor reaction completion via MALDI-TOF MS to detect mass shifts corresponding to conjugate addition .
Q. What analytical strategies resolve contradictions in reported solubility data for (2S,3S)-Fmoc-Abu(3-N₃)-OH?
- Answer : Discrepancies arise from solvent polarity and pH variations. A systematic approach includes:
- Solvent screening : Test solubility in DMSO (≥50 mg/mL), DMF (20–30 mg/mL), and aqueous buffers (pH 7.4: ≤5 mg/mL) .
- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions, which may artificially lower measured solubility .
Q. How does the 3-azide group influence the conformational dynamics of peptides containing this residue?
- Answer : The azide introduces steric bulk and polar interactions, altering backbone flexibility.
- Methodology :
- Molecular dynamics (MD) simulations : Compare RMSD values of azide-containing vs. native peptides (e.g., AMBER force field) .
- NMR relaxation studies : Measure -T₁/T₂ ratios to quantify backbone mobility changes .
- Key finding : Azides reduce α-helix propensity by ~15% in model peptides .
Q. What are the limitations of using (2S,3S)-Fmoc-Abu(3-N₃)-OH in biological assays, and how can they be mitigated?
- Answer :
- Limitation 1 : Azide instability under reducing intracellular environments.
- Mitigation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) tags to bypass Cu(I) toxicity .
- Limitation 2 : Hydrophobicity-induced aggregation.
- Mitigation : Introduce PEG spacers or charged residues (e.g., Lys, Glu) adjacent to the azide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
